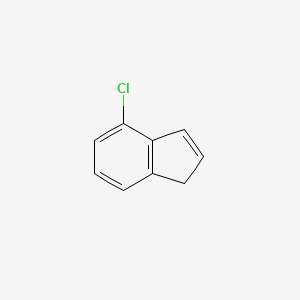

4-Chloro-1H-indene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBBOGMJBWWKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577820 | |

| Record name | 4-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-87-1 | |

| Record name | 4-Chloro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1h Indene

Strategies for Regioselective Chlorination of Indene (B144670) Systems

The direct and selective introduction of a chlorine atom at the C4 position of the indene ring presents a significant challenge due to the presence of multiple reactive sites. Research has explored various approaches to achieve this regioselectivity, primarily focusing on direct halogenation and precursor-based strategies.

Direct Halogenation Approaches

Direct halogenation of the indene core often leads to a mixture of products, including addition to the double bond and substitution at various positions on the aromatic ring. Achieving regioselectivity for the 4-position requires careful control of reaction conditions and the choice of chlorinating agent. While specific high-yielding direct chlorination of 1H-indene to 4-Chloro-1H-indene is not extensively documented in readily available literature, general principles of electrophilic aromatic substitution on indene systems suggest that the electron-rich aromatic ring is susceptible to attack. The regiochemical outcome is influenced by the directing effects of the fused cyclopentene (B43876) ring.

In non-polar solvents like heptane, the chlorination of indene can proceed with syn-selectivity. This is attributed to the formation of a tight ion pair between the intermediate chloronium ion and the chloride counter-ion, which collapses quickly to the product before significant separation and solvent intervention can occur. nih.gov However, achieving substitution selectively at the 4-position over other aromatic positions (5, 6, and 7) remains a synthetic hurdle.

Precursor Functionalization and Cyclization Routes

A more controlled and widely adopted strategy for the synthesis of this compound involves the construction of the indene skeleton from a pre-functionalized precursor that already contains the chlorine atom at the desired position. This approach offers superior regiochemical control.

The most common pathway commences with a substituted benzene (B151609) derivative, which undergoes a series of transformations to build the five-membered ring. A key intermediate in this process is 4-chloro-1-indanone (B82819) . The synthesis of this indanone is typically achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. nih.govrsc.org

A well-established route starts from 2-chlorobenzaldehyde, which is converted to 3-(2-chlorophenyl)propanoic acid over several steps. nih.gov The crucial cyclization of 3-(2-chlorophenyl)propanoic acid to 4-chloro-1-indanone is then carried out. This intramolecular Friedel-Crafts reaction is generally promoted by a Lewis acid or a strong protic acid. nih.govresearchgate.net The subsequent reduction of the ketonic group of 4-chloro-1-indanone furnishes the target molecule, this compound.

The following table summarizes a typical reaction sequence for the synthesis of 4-chloro-1-indanone:

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | 2-Chlorobenzaldehyde | Malonic acid, Piperidine, Pyridine | 2-Chlorocinnamic acid | - |

| 2 | 2-Chlorocinnamic acid | H₂, Pd/C | 3-(2-Chlorophenyl)propanoic acid | 92 |

| 3 | 3-(2-Chlorophenyl)propanoic acid | SOCl₂ | 3-(2-Chlorophenyl)propanoyl chloride | 93 |

| 4 | 3-(2-Chlorophenyl)propanoyl chloride | AlCl₃, Dichloromethane | 4-Chloro-1-indanone | 95 |

Table 1: Synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde. nih.gov

Development of Novel Synthetic Pathways

Recent advancements in organic synthesis have led to the exploration of more efficient and sustainable methods for the construction of indene derivatives. These include the use of transition metal catalysts and the application of green chemistry principles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the construction of complex organic molecules. researchgate.netfrontiersin.orgiitm.ac.inmdpi.comresearchgate.net In the context of indene synthesis, transition metals can catalyze various transformations, including C-H activation, cyclization, and coupling reactions. iitm.ac.inresearchgate.netnih.govorganic-chemistry.org

While specific examples of transition metal-catalyzed synthesis of this compound are not prominently reported, the general strategies offer potential avenues. For instance, transition metal-catalyzed C-H functionalization could, in principle, be employed for the direct, regioselective chlorination of indene. researchgate.netiitm.ac.inyoutube.com This would involve a catalyst that can selectively activate the C-H bond at the 4-position for subsequent chlorination.

Palladium- and rhodium-based catalysts have been extensively used for the synthesis of various substituted indanones and indenes. researchgate.netnih.govorganic-chemistry.org These methods often involve the cyclization of suitable precursors under the influence of the metal catalyst. A plausible, though not explicitly demonstrated, route to this compound could involve a transition metal-catalyzed cyclization of a chlorinated precursor.

Green Chemistry Approaches and Sustainable Methods

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netsci-hub.seijfmr.comnih.gov

In the synthesis of this compound, green chemistry principles can be applied at various stages. For the Friedel-Crafts cyclization step in the synthesis of 4-chloro-1-indanone, the use of solid acid catalysts or milder reaction conditions can reduce the generation of corrosive and hazardous waste associated with traditional Lewis acids like AlCl₃.

Biocatalysis offers a promising green alternative for specific synthetic transformations. frontiersin.orgsci-hub.seijfmr.comnih.gov Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. While a direct biocatalytic route to this compound has not been reported, enzymatic reductions of ketones are well-established. Therefore, the reduction of 4-chloro-1-indanone to the corresponding alcohol, a precursor to the indene, could potentially be achieved using a ketoreductase enzyme. Further chemical steps would then be required to obtain the final product.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. In the synthesis of this compound, the optimization of both the Friedel-Crafts cyclization to form 4-chloro-1-indanone and its subsequent reduction are key.

For the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid, various Lewis and Brønsted acids can be employed. The choice of catalyst, solvent, and temperature can significantly impact the yield and purity of 4-chloro-1-indanone. nih.govresearchgate.net

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| AlCl₃ | Dichloromethane | Reflux | 95 |

| Polyphosphoric acid (PPA) | - | 80-100 | Varies |

| Triflic acid (TfOH) | - | Room Temp | Good |

Table 2: Comparison of catalysts for the intramolecular Friedel-Crafts cyclization to form substituted indanones. nih.govresearchgate.net

The reduction of 4-chloro-1-indanone to this compound can be achieved through various methods. A common approach involves the reduction of the ketone to an alcohol, followed by dehydration. Alternatively, methods like the Wolff-Kishner or Clemmensen reduction can directly convert the ketone to a methylene (B1212753) group, though this would yield 4-chloroindane, which would then require dehydrogenation.

A more direct route from the indanone to the indene is often preferred. Catalytic transfer hydrogenation is a powerful method for the reduction of ketones. whiterose.ac.ukprinceton.edunih.govrsc.orgnih.govtue.nl This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. The optimization of this step would involve screening different catalysts, hydrogen donors, and reaction times to maximize the yield of this compound. Asymmetric transfer hydrogenation has also been explored for the synthesis of chiral indanols from indanones, which could be a route to enantiomerically enriched derivatives of this compound. whiterose.ac.uk

Chemical Reactivity and Transformation of 4 Chloro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Indene (B144670) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. savemyexams.commasterorganicchemistry.commsu.edu In 4-Chloro-1H-indene, the benzene (B151609) ring is the primary site for such reactions. The outcome of EAS is directed by the combined electronic effects of the chloro-substituent and the fused cyclopentene (B43876) ring.

The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density from the ring inductively, making the ring less reactive than benzene, but donates electron density via resonance to the ortho and para positions. The alkyl portion (the fused five-membered ring) is generally considered an activating group. The interplay of these effects dictates the regioselectivity of substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org For instance, nitration of benzene derivatives typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. savemyexams.comlibretexts.org While specific studies on this compound are not abundant, reactivity can be inferred from related structures. The positions ortho and para to the chloro group (positions 5 and 7) and ortho to the alkyl group (position 5) are expected to be the most likely sites of substitution.

Nucleophilic Substitution Reactions at the Chloro Position

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard laboratory conditions due to the strength of the carbon-halogen bond, which has partial double bond character from resonance with the aromatic ring. chemguide.co.ukyoutube.com However, these reactions can be facilitated under harsh conditions or when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and para positions. libretexts.orgdoubtnut.com

The presence of electron-withdrawing groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination (SNAAr) mechanism, thereby increasing the reaction rate. libretexts.orgdoubtnut.com While the indene system itself isn't strongly withdrawing, reactions with powerful nucleophiles or under catalytic conditions (e.g., transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination) can enable the substitution of the chloro group. These modern synthetic methods have greatly expanded the scope for functionalizing aryl chlorides. For example, the chlorine atom on a related compound, 4-chloro-1-indanone (B82819), can be substituted by other functional groups.

Reactions Involving the Indene Double Bond

The double bond in the cyclopentene ring of this compound is a key site for reactivity, participating in cycloadditions and reduction reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. mdpi.com Indene and its derivatives can act as dienophiles. While less common, they can also participate as the diene component in certain contexts, particularly in the form of transient isoindene intermediates. nih.gov In a typical scenario, the double bond of this compound would react with a conjugated diene. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of both the diene and the dienophile. For example, indanone derivatives have been used as dienophiles in the synthesis of complex polycyclic skeletons. beilstein-journals.orgresearchgate.net Furthermore, indene can participate in Povarov reactions, a type of formal aza-Diels-Alder reaction, to produce fused quinoline (B57606) systems. mdpi.com Indene derivatives also undergo [3+2] cycloadditions with various partners. nih.gov

Hydrogenation and Reduction Pathways

The double bond of this compound can be readily reduced to yield the corresponding saturated indane derivative, 4-chloroindan. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this purpose include palladium on carbon (Pd/C), which is effective for reducing carbon-carbon double bonds under relatively mild conditions of hydrogen pressure and temperature. vulcanchem.comajol.info For example, the hydrogenation of a related precursor, 3-(2-chlorophenyl)propenoic acid, to 3-(2-chlorophenyl)propanoic acid is accomplished using 10% Pd/C at room temperature. ajol.info Similar conditions would be expected to reduce the double bond of this compound to furnish 4-chloro-2,3-dihydro-1H-indene (4-chloroindan). vulcanchem.comontosight.ai

Table 1: Examples of Hydrogenation Reactions on Indene-Related Structures

| Starting Material | Catalyst | Product | Reference |

| 3-(2-chlorophenyl)propenoic acid | 10% Pd/C | 3-(2-chlorophenyl)propanoic acid | ajol.info |

| Indene-1-carboxylic acid | Raney Nickel | Indan-1-carboxylic acid | researchgate.net |

| 4-chloroindene | Pd/C, NH₃ | 4-chloro-2,3-dihydro-1H-inden-2-amine | vulcanchem.com |

Functionalization at Other Positions of the Indene Ring

Beyond the reactions at the chloro-substituent and the double bond, this compound can be functionalized at other positions. The methylene (B1212753) (C1) protons of the indene ring are notably acidic (pKa ≈ 20 in DMSO) due to the formation of a stable, aromatic indenyl anion upon deprotonation.

This acidity allows for metalation at the C1 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or methylcalcium iodide. oup.comacs.org The resulting indenyl anion is a potent nucleophile and can react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or silyl (B83357) chlorides, to introduce new functional groups at the C1 position. cdnsciencepub.comacs.org Recent studies have also shown zinc-catalyzed C1-alkenylation of indene using alcohols as the alkylating agent. rsc.orgrsc.org It is also possible to achieve double functionalization at the C1 and C3 positions by tuning reaction conditions. rsc.orgrsc.org

Radical Reactions and Polymerization Potential

The double bond of indene and its derivatives makes them potential monomers for polymerization. Indene can undergo polymerization via cationic or radical mechanisms. researchgate.net Free radical polymerization, often initiated by agents like AIBN or through UV light, can produce polymers with an aliphatic backbone and pendant indene units. researchgate.netacs.org The presence of the chloro-substituent in this compound would be expected to influence the polymerization characteristics, such as the rate of polymerization and the properties of the resulting polymer, due to its electronic and steric effects. Studies on the free radical terpolymerization of indene with other monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) have been conducted to determine reactivity ratios and characterize the resulting polymers. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, the precise connectivity and local electronic environment of each proton and carbon atom can be established.

While complete spectral data for 4-Chloro-1H-indene is not extensively published, detailed analysis of its close precursor, 4-chloro-1-indanone (B82819), provides significant insight into the spectroscopic features of this class of compounds. researchgate.net In the ¹H NMR spectrum, signals are divided into the aromatic region and the aliphatic region. The protons on the chlorinated benzene (B151609) ring typically appear downfield due to the anisotropic effect of the aromatic system, with their specific shifts and coupling patterns revealing their relative positions. The protons on the five-membered ring appear at higher field.

Similarly, ¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of an indanone derivative, for instance, is highly deshielded and appears at a characteristic downfield shift. researchgate.net The analysis of NMR data for derivatives is crucial for confirming successful chemical transformations and for the structural verification of new compounds. For example, the synthesis and characterization of various substituted indanones and indenes rely heavily on NMR for confirmation of structure. ajol.info

Table 1: Representative NMR Data for 4-chloro-1-indanone Data sourced from a study on the bromination of 4-chloro-1-indanone. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.68 | d, J = 7.6 | Ar-H |

| ¹H | 7.49 | t | Ar-H |

| ¹H | 7.31 | d, J = 7.7 | Ar-H |

| ¹³C | 206.19 | - | C=O |

| ¹³C | 152.97 | - | Ar-C (quaternary) |

| ¹³C | 139.38 | - | Ar-C (quaternary) |

| ¹³C | 134.52 | - | Ar-CH |

| ¹³C | 133.27 | - | Ar-C-Cl |

| ¹³C | 129.29 | - | Ar-CH |

| ¹³C | 122.41 | - | Ar-CH |

| ¹³C | 36.40 | - | CH₂ |

| ¹³C | 25.27 | - | CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. wikipedia.org For this compound (C₉H₇Cl), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of indane-type structures under electron ionization (EI) often involves characteristic losses. researchgate.net Common fragmentation pathways include the formation of stable indene (B144670) or indane ions (m/z 115–117) and the highly stable tropylium (B1234903) cation (m/z 91). researchgate.net Analysis of the fragmentation patterns of derivatives can confirm the presence of the core indene structure and identify substituent groups. For instance, the mass spectrum of the derivative 4-chloro-1-indanone shows molecular ion peaks at m/z 166 and 168, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, with a base peak at m/z 149 resulting from the loss of a hydroxyl radical. researchgate.net

Table 2: Key Mass Spectrometry Data for the Derivative 4-chloro-1-indanone Data represents expected and observed values for the specified derivative. researchgate.net

| m/z Value | Ion Identity | Significance |

| 166/168 | [M]⁺ | Molecular ion peak, showing the 3:1 isotopic signature of chlorine. |

| 149 | [M-OH]⁺ | Base peak, indicating a significant fragmentation pathway. |

| 138 | [M-CO]⁺ | Loss of carbon monoxide from the ketone. |

| 103 | [C₈H₇]⁺ | Further fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The two methods are complementary; IR spectroscopy measures absorption due to changes in dipole moment, while Raman spectroscopy measures light scattering from changes in polarizability. photothermal.com This allows for a comprehensive analysis of the functional groups present in a molecule. americanpharmaceuticalreview.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and a C-Cl stretching frequency in the fingerprint region. The IR spectrum for the parent 1H-indene shows these characteristic aromatic and aliphatic C-H and C=C stretching bands. nist.gov

In derivatives such as 4-chloro-1-indanone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically appearing around 1700 cm⁻¹. researchgate.net This powerful diagnostic peak immediately confirms the presence of the ketone functionality.

Table 3: Prominent IR Absorption Bands for the Derivative 4-chloro-1-indanone Data sourced from a study on the synthesis of 4-chloro-1-indanone. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3066 | C-H Stretch | Aromatic C-H |

| 2925 | C-H Stretch | Aliphatic C-H |

| 1707 | C=O Stretch | Ketone |

| 1598 | C=C Stretch | Aromatic Ring |

| 788 | C-H Bend | Aromatic C-H (out-of-plane) |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

This technique is particularly valuable for establishing the absolute stereochemistry and exploring intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. While obtaining a suitable single crystal of this compound may be challenging, studies on its crystalline derivatives have been successful. For example, the structures of novel 2,3-dihydro-1H-indene derivatives isolated from natural sources were definitively established using single-crystal X-ray diffraction. acs.org Such analyses provide unequivocal proof of connectivity and conformation, which is often unattainable by other methods. researchgate.netresearchgate.net

Table 4: Information Gained from X-ray Crystallography of an Indene Derivative This table conceptualizes the type of data obtained from a crystallographic study, as demonstrated in the literature. acs.org

| Parameter | Example Data | Significance |

| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Bond Lengths (e.g., C-C, C-O) | ~1.39 Å (aromatic), ~1.54 Å (aliphatic) | Confirms atomic connectivity and bond orders. |

| Bond Angles (e.g., C-C-C) | ~120° (sp²), ~109.5° (sp³) | Reveals the local geometry around each atom. |

| Intermolecular Interactions | H-bond distances, π-π stacking distances | Elucidates the packing of molecules in the crystal. |

Chiroptical Properties of Enantiomerically Pure Derivatives (e.g., ECD, ORD)

Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left and right circularly polarized light. ens-lyon.fr The primary techniques are Electronic Circular Dichroism (ECD), which measures the difference in absorption, and Optical Rotatory Dispersion (ORD), which measures the variation of optical rotation with wavelength. These methods are essential for assigning the absolute configuration (R/S) of enantiomerically pure compounds. acs.org

While this compound itself is achiral, many of its derivatives can be chiral. For these molecules, ECD is a powerful tool for stereochemical elucidation. In a notable study, the absolute configurations of new chiral 2,3-dihydro-1H-indene derivatives were successfully determined by comparing their experimental ECD spectra with spectra predicted by quantum chemical calculations. acs.org The positive or negative Cotton effects observed in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the chiral molecule, providing a definitive link between the spectral signature and the absolute structure. rsc.org

Table 5: Application of Chiroptical Spectroscopy for Chiral Indene Derivatives This table illustrates the application of ECD as described in the literature for assigning absolute configuration. acs.org

| Technique | Measurement | Information Obtained | Application Example |

| Electronic Circular Dichroism (ECD) | Differential absorption of left vs. right circularly polarized light (Δε or θ). | Determination of absolute configuration (R/S). | Comparison of experimental spectra of a chiral indene derivative to calculated spectra for the (R) and (S) enantiomers to assign the correct stereochemistry. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality and analysis of Cotton effects. | Characterizing the chiroptical response of an enantiomerically pure indene derivative across a range of wavelengths. |

Computational Chemistry Investigations of 4 Chloro 1h Indene

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the stability, electronic properties, and spectroscopic features of compounds like 4-Chloro-1H-indene. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and from it, various molecular properties can be derived.

For this compound, DFT studies would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization effects. Such calculations can predict the optimized molecular geometry, including bond lengths and angles, as well as electronic properties that are crucial for understanding the molecule's behavior.

Key electronic parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. The presence of the electron-withdrawing chlorine atom at the 4-position is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted 1H-indene, potentially altering the energy gap and influencing its reactivity.

Molecular electrostatic potential (MEP) maps are another valuable output from DFT calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the chlorine atom due to its high electronegativity, and regions of positive potential associated with the hydrogen atoms. The π-electron cloud of the aromatic ring would also be a prominent feature. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a system, offering insights into conformational changes and intermolecular interactions that are not accessible from static models. nih.gov

For this compound, MD simulations can be employed to explore the conformational flexibility of the five-membered ring and the interactions of the molecule with its environment, such as a solvent or a biological receptor. The simulations are typically run using a force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of the atomic coordinates.

A key aspect to investigate with MD would be the puckering of the cyclopentene (B43876) ring. While the aromatic benzene (B151609) ring is planar, the five-membered ring can adopt different conformations. MD simulations can reveal the preferred conformations and the energy barriers between them. The simulation would also show the rotational dynamics of the C-Cl bond and how intermolecular interactions, such as hydrogen bonding or van der Waals forces with solvent molecules, might influence the conformational landscape.

To study intermolecular interactions, this compound can be simulated in a box of solvent molecules (e.g., water or an organic solvent). Analysis of the simulation trajectories can provide radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the indene (B144670) derivative. This can reveal details about the solvation shell and the nature of solute-solvent interactions. In the context of materials or biological science, MD simulations could also be used to model the interaction of this compound with surfaces or within the binding site of a protein. researchgate.nethalo.science

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, these methods can identify the most likely sites for chemical reactions and map out the energy profiles of various transformations. DFT calculations are particularly useful for this purpose.

The electronic properties calculated by DFT, such as the HOMO and LUMO distributions, provide initial clues about reactivity. The HOMO often indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the π-system of the benzene ring and the double bond in the cyclopentene ring are likely to be involved in many reactions. The chlorine substituent will also influence the regioselectivity of reactions on the aromatic ring.

To gain a more quantitative understanding of reactivity, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites with greater precision.

Furthermore, computational methods can be used to model entire reaction mechanisms. By locating the transition state structures and calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction route. For instance, in the synthesis of substituted indenes, DFT has been used to study mechanisms involving metalloradical activation and intramolecular cyclization. researchgate.netacs.orguva.nl Similar approaches could be applied to predict the outcomes of various reactions involving this compound, such as electrophilic substitution, addition, or cross-coupling reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org If a particular biological activity is of interest for this compound and its analogues, QSAR can be a valuable tool for predicting the activity of new derivatives and guiding the design of more potent compounds.

A QSAR study involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

For a series of substituted indenes including this compound, relevant descriptors might include physicochemical properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, molar refractivity (MR), which relates to steric effects, and electronic descriptors such as dipole moment and HOMO/LUMO energies. Topological and connectivity indices can also be used to capture information about the molecular graph.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. A robust and predictive QSAR model can be used to estimate the biological activity of newly designed indene derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. QSAR studies have been successfully applied to various indene derivatives to explore their potential as, for example, anticancer agents or enzyme inhibitors. tandfonline.commdpi.com

Applications of 4 Chloro 1h Indene and Its Derivatives in Materials Science and Catalysis

Role as Ligands in Organometallic Chemistry and Catalysis

Indene (B144670) and its derivatives are well-established as versatile ligands in organometallic chemistry. researchgate.netacs.org The cyclopentadienyl (B1206354) moiety within the indene structure can coordinate with a metal center, forming what are known as indenyl complexes. These are structurally analogous to the widely studied cyclopentadienyl complexes but offer distinct advantages due to the fused benzene (B151609) ring, which influences the electronic and steric environment of the metal.

The presence of a chloro-substituent, as in 4-Chloro-1H-indene, further modulates these properties. The electron-withdrawing nature of the chlorine atom can affect the electron density at the metal center, thereby influencing the reactivity and stability of the resulting organometallic complex. This modification is critical in the design of specialized catalysts.

Derivatives of this compound are instrumental in synthesizing chiral ansa-metallocene catalysts. google.com These are complexes where two indenyl ligands (or a cyclopentadienyl and an indenyl ligand) are bridged, creating a rigid structure that can impart high stereoselectivity in catalytic reactions. researchgate.net The substitution pattern on the indenyl ligand, including the presence and position of groups like chloro, alkyl, or aryl, is a key determinant of the catalyst's performance. google.comgoogle.com By strategically altering these substituents, researchers can fine-tune the properties of the resulting polymers, such as their molecular weight, stereoregularity, and melting point. google.com

The versatility of the indene scaffold is further highlighted by its incorporation into more complex ligand systems, such as the pincer-type ligands used to create unique polymetallic complexes. acs.org For instance, this compound-1,3(2H)-dione, a derivative, is noted for its potential as a ligand for metal complexes, underscoring the broad utility of the chloro-indene framework in coordination chemistry.

Precursors for Advanced Polymeric Materials

The indene molecule, including its chlorinated derivatives, can undergo polymerization to form polyindenes. These materials are of interest due to their specific thermal and mechanical properties. Cationic polymerization is a common method used to synthesize polyindene from the indene monomer. researchgate.netresearchgate.net The resulting polymers are characterized by their thermal stability and high glass transition temperatures. tandfonline.com

Derivatives of this compound serve as valuable precursors in the development of new polymeric materials with enhanced properties. smolecule.com For example, the incorporation of the chloro-indene structure can influence the final characteristics of the polymer. The unique molecular structure of indene derivatives makes them suitable candidates for creating novel materials with specific optical, electrical, or mechanical properties. ontosight.ai

Another important route to advanced polymers is through ring-opening metathesis polymerization (ROMP). While not directly involving this compound itself, derivatives of the fundamental indene structure, such as 4,7-methano-1H-indene, are used in ROMP to produce polymers with excellent thermal stability and high glass transition temperatures, suitable for high-performance applications in the aerospace and automotive industries. ontosight.ai This demonstrates the potential of the indene core structure, which can be modified with substituents like chlorine, as a building block for a wide range of functional polymers.

The development of porous organic polymers (POPs) represents another frontier. These materials, synthesized from precursors like melamine (B1676169) and various aldehydes, are noted for their high surface areas and potential applications in gas absorption and catalysis. mdpi.com The reactivity of chlorinated indene derivatives suggests their potential use as building blocks in creating such specialized porous networks.

Development of Catalytic Systems (e.g., in polymerization reactions)

One of the most significant applications of this compound and its derivatives is in the development of catalytic systems for olefin polymerization. researchgate.net Metallocene complexes featuring indenyl ligands are highly effective catalysts for producing polyolefins like polypropylene (B1209903). researchgate.netresearchgate.net

The structure of the indenyl ligand is paramount to the catalyst's activity and the properties of the polymer it produces. The use of substituted indenes, such as those with a chlorine atom at the 4-position, allows for precise control over the catalytic process. google.com For example, ansa-metallocene catalysts prepared from substituted indenyl ligands can exhibit high activity and stereoselectivity, leading to the production of highly isotactic polypropylene with desirable properties like a high melting point. researchgate.net

A patent describes the preparation of indene compounds, including chloro-substituted variants, as essential precursors for metallocene catalysts used in polyolefin synthesis. google.com It highlights that modifications to the ligand, such as the introduction of substituents, directly impact the catalyst's performance and, consequently, the final polymer's characteristics. google.com Research has demonstrated the synthesis of zirconocene (B1252598) complexes bearing various substituted indene ligands, which, when activated, show significant activity in propylene (B89431) polymerization. researchgate.net

The research findings below illustrate the performance of such catalytic systems.

| Catalyst/Precursor | Polymerization Type | Key Findings | Reference |

|---|---|---|---|

| Metallocene complexes with indene ligands | Olefin polymerization | Reported to effectively catalyze the polymerization of olefins. | researchgate.net |

| Zirconocene complexes with substituted indene/cyclopentadiene ligands | Propylene polymerization | Exhibited activities up to 161,000 kg(PP) mol(Zr)⁻¹ h⁻¹ at 60 °C, producing highly isotactic polypropylene ([m]⁴ up to 96.5%) with melting temperatures up to 157 °C. | researchgate.net |

| 4-Chloro-2-methyl indene / 7-chloro-2-methyl indene (from 4-chloro-2-methyl-2,3-dihydro-1-indenone) | Olefin polymerization (as catalyst precursors) | Used to synthesize metallocene catalysts; ligand substitution affects polymer properties like production rate and molecular weight. | google.com |

| Group 4 metallocenes with N-azolyl-substituted indenyl ligands | Olefin polymerization | Demonstrates the broad scope of substituted indenes in designing polymerization catalysts. | acs.org |

These examples underscore the critical role that this compound and its derivatives play as building blocks for sophisticated catalytic systems, driving innovation in polymer science.

Biological and Medicinal Chemistry Research on 4 Chloro 1h Indene

Investigation of Biological Activities: Potential for Increasing Satellite Cell Proliferation

Satellite cells are adult muscle stem cells crucial for muscle regeneration. The ability to stimulate their proliferation is a significant area of research for treating muscle-wasting diseases and injuries. Research into compounds that can enhance this process has identified 4-Chloro-1H-indene as a molecule of interest.

A key piece of evidence comes from a patent detailing methods for increasing satellite cell proliferation. google.com This patent lists this compound among compounds that are effective in this regard. google.com The method for determining this activity involves assessing the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating satellite cells, a standard technique for measuring cell division. google.com While the patent provides a foundational claim for the activity of this compound, detailed studies quantifying its efficacy in comparison to other compounds or elucidating the full scope of its activity on muscle stem cells are not extensively available in peer-reviewed literature.

The potential for this compound to promote the regeneration of muscle tissue makes it a significant subject for further investigation in the context of sarcopenia, muscular dystrophy, and cachexia.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Direct and comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound's effect on satellite cell proliferation are not yet published. However, SAR studies on related indene (B144670) derivatives for other biological targets provide a framework for hypothesizing which structural modifications might be critical for activity.

For instance, studies on indene derivatives as agonists for the retinoic acid receptor α (RARα) have shown that the nature of linkers and substituents on the indene ring are crucial for receptor-isotype selectivity. mdpi.com Similarly, research on cannabimimetic indenes indicates that the substitution pattern on the indene core significantly influences affinity for cannabinoid receptors CB1 and CB2. researchgate.net For indene derivatives acting as PPARγ agonists, specific substitutions have been shown to drastically alter agonist activity. nih.gov

Based on these principles, a hypothetical SAR for this compound in the context of satellite cell proliferation could be explored by:

Position of the Chloro Group: Investigating whether shifting the chlorine atom to other positions on the aromatic ring (e.g., 5-, 6-, or 7-chloro) enhances or diminishes activity.

Substitution on the Cyclopentene (B43876) Ring: Introducing alkyl or other functional groups at the C1, C2, or C3 positions could modulate the molecule's stereochemistry and binding capabilities.

Bioisosteric Replacement: Replacing the chloro group with other halogens (F, Br, I) or a trifluoromethyl group could fine-tune the electronic properties and lipophilicity, thereby affecting biological activity.

A systematic exploration of these modifications would be necessary to establish a clear SAR for this class of compounds.

| Structural Modification | Hypothesized Effect on Activity | Rationale |

| Varying Chloro Position | Modulation of electronic distribution and steric hindrance | The position of the electron-withdrawing chloro group can influence interactions with a biological target. |

| Alkyl Substitution on Cyclopentene Ring | Alteration of lipophilicity and steric profile | These changes can affect how the molecule fits into a binding pocket. |

| Halogen Replacement | Fine-tuning of electronic and pharmacokinetic properties | Different halogens can alter binding affinity and metabolic stability. |

Derivatization Strategies for Enhanced Bioactivity or Selectivity

To improve the potency, selectivity, or pharmacokinetic properties of this compound, several derivatization strategies can be envisioned. Research on the chemical reactivity of related chloro-indanones and indenes provides a roadmap for potential synthetic modifications. researchgate.netajol.info

Key derivatization approaches include:

Functionalization of the Cyclopentene Ring: The allylic protons at the C1 position are reactive and can be a site for introducing new functional groups. Oxidation to the corresponding indanone (4-chloro-1-indanone) would provide a ketone handle for a wide range of subsequent reactions, such as the formation of oximes, hydrazones, or Schiff bases. researchgate.net

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indene scaffold can undergo electrophilic substitution reactions like nitration or acylation, although the chloro-substituent will direct incoming groups to specific positions.

Cross-Coupling Reactions: The chloro-substituent itself can be a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to introduce new aryl, alkyl, or amino groups.

Synthesis of Amide and Sulfonamide Derivatives: As seen in the development of other bioactive indenes, converting a functional group on the indene scaffold into an amide or sulfonamide can introduce new hydrogen bonding capabilities and improve target engagement. acs.org

These strategies would allow for the creation of a library of this compound derivatives for biological screening, which is essential for optimizing its activity and selectivity. researchgate.net

| Derivatization Site | Potential Reactions | Purpose |

| C1 Position | Oxidation, Alkylation | Introduce new functional groups for further modification. |

| Aromatic Ring | Nitration, Acylation, Halogenation | Modulate electronic properties and create new substitution points. |

| C4-Chloro Group | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Introduce diverse substituents to explore SAR. |

| Functionalized Derivatives | Amide/Sulfonamide formation | Enhance binding interactions and pharmacokinetic properties. |

Exploration as a Pharmaceutical Scaffold for Drug Discovery

The indane/indene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. researchgate.net This scaffold provides a rigid bicyclic framework that can be readily functionalized to interact with a variety of biological targets. mdpi.comtudublin.ie

Examples of successful drugs built upon the indane scaffold include:

Sulindac: A non-steroidal anti-inflammatory drug (NSAID).

Indinavir: A protease inhibitor used in the treatment of HIV/AIDS.

Donepezil: A cholinesterase inhibitor used to treat Alzheimer's disease.

The indene scaffold itself is found in compounds with anticancer, anti-inflammatory, and neuroprotective properties. researchgate.net The demonstrated activity of this compound in promoting satellite cell proliferation suggests that this specific scaffold could be a valuable starting point for developing drugs aimed at muscle regeneration. Its relatively simple structure allows for extensive chemical modification, making it an attractive template for combinatorial chemistry and lead optimization campaigns. The versatility of the indene ring system allows for the exploration of diverse chemical space, which is a key advantage in modern drug discovery. nih.gov

Mechanistic Studies of Biological Interactions

The precise molecular mechanism by which this compound promotes satellite cell proliferation has not been elucidated in the scientific literature. However, we can speculate on potential pathways based on the known biology of muscle stem cells and the targets of other indene derivatives.

Satellite cell activation, proliferation, and differentiation are tightly regulated by a complex network of signaling pathways, including:

Notch Signaling: Crucial for maintaining the quiescent state of satellite cells.

Wnt Signaling: Involved in both proliferation and differentiation.

p38 MAPK Pathway: Plays a role in the commitment to differentiation.

Receptor Tyrosine Kinases (RTKs): Such as the FGF receptor, which are important for proliferation.

Given the wide range of targets for indene-based compounds, this compound could potentially interact with one or more components of these pathways. For example, some indene derivatives are known to modulate the activity of kinases or nuclear receptors. mdpi.comnih.gov

Another possibility is that this compound or its metabolites could influence the cellular redox state or other metabolic processes that are linked to cell proliferation. The chloro-substituent could play a role in this, as the metabolic dechlorination of chlorinated compounds can impact cellular processes. nih.gov Studies on the biotransformation of other chloroindenes have shown that they can be metabolized into various products, which could have their own biological activities. researchgate.netbiorxiv.org

To determine the exact mechanism of action, future studies would need to include target identification assays, pathway analysis using transcriptomics or proteomics, and binding studies with purified proteins.

Patent Literature and Industrial Applications of 4 Chloro 1h Indene

Analysis of Patented Synthetic Methods for Industrial Scale Production

The industrial viability of any chemical compound is heavily dependent on efficient, scalable, and cost-effective synthetic routes. Patent literature reveals several approaches to synthesizing indene (B144670) derivatives, which can be adapted for 4-Chloro-1H-indene. The primary strategies revolve around the modification of existing indene precursors or the construction of the indene ring system with the chlorine substituent already in place.

One patented method involves the preparation of indene compounds from substituted 2,3-dihydro-1-indenone (indanone) precursors. For instance, Chinese patent CN101318887B describes a method where 4-chloro-3-methyl-2,3-dihydro-1-indenone is used as a raw material to produce a mixture of 4-chloro-3-methyl indene and 4-chloro-1-methyl indene with a high yield of 93%. google.com This process typically involves reduction of the ketone group to an alcohol, followed by dehydration to form the double bond of the indene ring. The scalability of this method is suggested by its high reported yield.

Another broad strategy for producing indenes, detailed in European patent EP 3766860 A1, involves the dehydrogenation of indane (2,3-dihydro-1H-indene). epo.org This method focuses on using a specific dehydrogenation catalyst, comprising a group 14 metal element and platinum on an aluminum-containing support, to efficiently convert indane to indene with minimal side reactions. epo.org For the production of this compound, this would necessitate starting with 4-chloroindane. The efficiency and selectivity of the catalyst are crucial for industrial-scale application.

The synthesis of the indene skeleton can also be achieved through cyclization reactions. Research has shown that various functionalized indene derivatives can be produced through the reaction of N-benzylic sulfonamides with internal alkynes, catalyzed by iron(III) chloride (FeCl3). organic-chemistry.org This method proceeds through the cleavage of a carbon-nitrogen bond to generate a benzyl (B1604629) cation intermediate that drives the cyclization. organic-chemistry.org Adapting this for this compound would require starting materials bearing the chloro-substituent on the benzene (B151609) ring.

The table below summarizes key aspects of these patented and researched synthetic strategies.

| Patent/Reference | Synthetic Strategy | Key Reactants/Precursors | Key Features |

| CN101318887B | Reduction and dehydration of a substituted indanone | 4-chloro-3-methyl-2,3-dihydro-1-indenone, Lithium aluminum hydride | High reported yield (93%) for a mixture of related chloro-methyl indenes. google.com |

| EP 3766860 A1 | Catalytic dehydrogenation of a substituted indane | Indane (implying 4-chloroindane for the target molecule), Platinum-based catalyst | Provides a novel production method with high efficiency and minimal side reactions. epo.org |

| Organic Letters, 2010, 12, 3832-3835 | Iron-catalyzed cyclization | N-benzylic sulfonamides, Internal alkynes, FeCl3 | High regioselectivity through the formation of a benzyl cation intermediate. organic-chemistry.org |

Review of Patented Applications (e.g., in the context of cell proliferation)

The indene scaffold is recognized for its presence in various biologically active molecules. The introduction of a chlorine atom can significantly alter a molecule's electronic properties and its ability to interact with biological targets, making this compound an intermediate of interest in medicinal chemistry.

A key area highlighted in patent literature is the use of indene derivatives in the development of therapeutic agents, particularly for diseases characterized by uncontrolled cell proliferation, such as cancer. Patent WO2019046368A1 discloses a range of indene derivatives for use in cancer treatment. google.com While not specifying this compound itself, the patent covers compounds with the indene core structure, indicating the potential for its use as a precursor in synthesizing such anticancer agents. The compounds described are intended to inhibit the growth and proliferation of cancer cells. google.com

The broader context of using chlorinated compounds to influence cell behavior is also established. For example, patent US10512641B2 describes the use of chloroquine (B1663885) to induce the secretion of the tumor suppressor Par-4 (prostate apoptosis response-4), which selectively causes cell death (apoptosis) in cancer cells. google.com This illustrates a mechanism by which chlorinated molecules can be employed to control cell proliferation, providing a rationale for exploring chlorinated indene derivatives in this therapeutic area.

Beyond pharmaceuticals, indene and its derivatives are fundamental raw materials in the polymer and materials science industry. They are used to produce coumarone-indene resins, which find applications in adhesives, coatings, and paints. globalgrowthinsights.com The presence of the chlorine atom in this compound could be leveraged to produce specialty polymers with modified properties, such as enhanced flame resistance or different solubility characteristics. The synthesis of high-performance polymers like polyimides often involves chlorinated precursors such as 4-chlorophthalic anhydride, demonstrating the industrial value of such halogenated building blocks. google.comgoogle.com

The table below reviews these patented application areas.

| Patent/Reference | Application Area | Description of Use / Relevance |

| WO2019046368A1 | Oncology / Cell Proliferation | Describes indene derivatives for the treatment of cancer, establishing the indene core as a relevant scaffold for developing anti-proliferative agents. google.com |

| US10512641B2 | Oncology / Cell Proliferation | Demonstrates the use of a chlorinated molecule (chloroquine) to induce a tumor suppressor (Par-4), providing a mechanistic basis for the utility of chlorinated compounds in cancer therapy. google.com |

| Indene Market Reports | Polymers and Resins | Indene is a key component of coumarone-indene resins used in adhesives and coatings. This compound could be used to create specialty resins with modified properties. globalgrowthinsights.com |

| CN1526710A | High-Performance Polymers | Describes the preparation of 4-chlorophthalic anhydride, a monomer for polyimides used in aerospace and microelectronics, highlighting the value of chlorinated aromatic compounds as polymer precursors. google.com |

Future Directions in Industrial Scale Production and Use

The future of this compound on an industrial scale is tied to broader trends in chemical manufacturing and its potential to add value in specialty applications. The global indene market is projected to grow, driven by demand in the resins, adhesives, and coatings sectors. globalgrowthinsights.comopenpr.com This underlying growth could create opportunities for functionalized derivatives like this compound.

Future directions in production will likely focus on "green chemistry" principles to improve efficiency and sustainability. This includes:

Catalyst Development: Research into more efficient and selective catalysts for dehydrogenation and cyclization reactions will continue. The goal is to reduce energy consumption, minimize waste, and increase yield, as explored in patents like EP 3766860 A1. epo.org

Process Intensification: Developing continuous flow processes instead of batch reactions can improve safety, consistency, and throughput for industrial-scale synthesis.

Bio-based Feedstocks: A significant trend in the chemical industry is the shift towards renewable feedstocks. While currently derived from fossil fuels, future research may explore pathways to produce indene and its derivatives from bio-based sources, aligning with market demand for sustainable products. globalgrowthinsights.com

In terms of use, the most promising future directions appear to be in specialty chemicals:

Pharmaceutical Intermediates: As the understanding of structure-activity relationships grows, this compound could become a key starting material for novel therapeutics, particularly in oncology, building upon the groundwork laid by patents for other indene derivatives. google.com

Advanced Polymers and Materials: The compound could be used to synthesize specialty polymers for high-performance applications. Its chlorine content could be exploited to impart specific properties like flame retardancy or to serve as a reactive handle for further functionalization of polymer chains. Its use as a monomer or additive in materials for electronics or aerospace is a plausible area for future development. google.com

Organic Electronics: The indene core is part of some molecules used in materials science, such as fluorescent materials or electron-transporting materials. researchgate.net Future research could investigate whether the electronic properties of this compound make it a suitable precursor for new materials in applications like organic light-emitting diodes (OLEDs) or photovoltaic cells.

Conclusions and Future Research Directions

Summary of the Current Research Landscape for 4-Chloro-1H-indene

The current body of scientific literature indicates that dedicated research focusing exclusively on this compound is limited. Instead, the compound is more frequently situated within the broader context of substituted indene (B144670) and indanone chemistry. Research in this area is robust, with significant interest in indene derivatives for their biological activity and applications as functional materials. researchgate.netacs.org

Studies often focus on more complex derivatives, using precursors that could theoretically be derived from this compound. For instance, extensive research has been conducted on the synthesis and reactivity of 4-chloro-1-indanone (B82819), which is a ketone derivative of the saturated indane backbone corresponding to this compound. ajol.inforesearchgate.net This research highlights the utility of the chloro-indene framework as an intermediate for creating more complex molecules, such as potential GABAB receptor modulators for pharmaceutical applications. ajol.info The synthesis of these indanones often starts from precursors like 2-chlorobenzaldehyde, undergoing several steps to form the cyclized, chlorinated indanone structure. ajol.infojournals.co.zaajol.info

The broader indene scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for anticancer, anti-inflammatory, and neuroprotective properties. researchgate.net Derivatives have been synthesized and evaluated as tubulin polymerization inhibitors and for their anti-proliferative effects. researchgate.nettandfonline.com In materials science, the indene structure is explored for its potential in creating electron-transporting materials and fluorescent compounds. researchgate.net While these applications showcase the potential of the indene core, they rarely involve the specific this compound isomer directly.

Identification of Knowledge Gaps and Underexplored Areas

Key underexplored areas include:

Dedicated Synthesis and Characterization: There is a clear need for studies focused on efficient and scalable synthetic routes to this compound. Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties are not well-documented in publicly accessible research literature. cymitquimica.comvulcanchem.com

Reactivity Profile: A systematic exploration of the chemical reactivity of this compound is absent. Understanding how the chlorine substituent influences the reactivity of the indene ring system towards electrophilic substitution, cycloaddition, or metal-catalyzed cross-coupling reactions is crucial for its application as a synthetic building block. vulcanchem.com

Biological and Pharmacological Screening: The compound has not been systematically evaluated for biological activity. Given that many indene derivatives exhibit potent pharmacological effects, screening this compound and its simple derivatives could uncover new therapeutic leads. researchgate.netontosight.ai

Materials Science Applications: The potential of this compound as a monomer or precursor for polymers and functional organic materials remains untapped. researchgate.netacs.org

Environmental and Toxicological Data: There is a significant data gap regarding the toxicity and environmental impact of many chemicals in commerce. vermont.gov For this compound, there is little to no available information on its environmental fate, persistence, or toxicological profile. diva-portal.org

Emerging Trends and Prospective Research Avenues for this compound Research

Emerging trends in organic synthesis and medicinal chemistry suggest several promising research avenues for this compound. The development of novel synthetic methods for constructing substituted indenes from readily available starting materials is an active area of research. nii.ac.jpresearchgate.net

Prospective research avenues include:

Advanced Synthetic Methodologies: this compound could serve as a key substrate in modern synthetic reactions. The chlorine atom is a versatile functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 4-position. vulcanchem.comrsc.org This would enable the rapid generation of libraries of novel indene derivatives for screening.

Development of Novel Therapeutics: The indene scaffold is a key component of various biologically active molecules. acs.org Future research could utilize this compound as a starting point to design and synthesize new classes of compounds targeting specific biological pathways, such as retinoic acid receptor α agonists or kinase inhibitors. researchgate.netmdpi.com Its derivatives could be explored for anticancer, anti-inflammatory, or antimicrobial properties. researchgate.netontosight.ai

Functional Materials Development: The unique electronic and structural properties of the indene ring system make it an attractive candidate for materials science. researchgate.netontosight.ai Research could focus on synthesizing polymers or small molecules derived from this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Computational and Mechanistic Studies: Detailed computational studies could predict the reactivity, electronic properties, and potential biological targets of this compound and its derivatives. These theoretical investigations can guide synthetic efforts and biological testing, accelerating the discovery process.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-1-indanone | This compound-1,3(2H)-dione |

| Molecular Formula | C₉H₇Cl | C₉H₇ClO | C₉H₅ClO₂ |

| Molecular Weight | 150.61 g/mol cymitquimica.com | 166.60 g/mol nih.gov | 180.59 g/mol nih.gov |

| Appearance | Data not available | Pale yellow crystals researchgate.net | Data not available |

| Melting Point | Data not available | 90–92 °C researchgate.net | Data not available |

| CAS Number | 74124-87-1 cymitquimica.com | 15115-59-0 nih.gov | 20926-88-9 nih.gov |

Q & A

Q. What strategies assess the bioactivity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Cytotoxicity (MTT assay, IC₅₀ ~50 µM in HeLa cells) .

- Docking Studies : AutoDock Vina predicts binding to cytochrome P450 (ΔG ≈ -8.2 kcal/mol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.